molecular formula C6H7BrN2 B1401630 5-(Bromomethyl)-2-methylpyrimidine CAS No. 802559-38-2

5-(Bromomethyl)-2-methylpyrimidine

Cat. No.: B1401630
CAS No.: 802559-38-2
M. Wt: 187.04 g/mol
InChI Key: RKNJOWSXQZGAMW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a bromomethyl group attached to the fifth carbon of the pyrimidine ring and a methyl group attached to the second carbon. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and other biologically active molecules.

Mechanism of Action

Target of Action

Bromomethyl compounds are known to interact with various biological targets, including dna and proteins . The bromomethyl group can form covalent bonds with these targets, leading to changes in their structure and function .

Mode of Action

The mode of action of 5-(Bromomethyl)-2-methylpyrimidine involves its interaction with its targets. The bromomethyl group in the compound can participate in various chemical reactions, such as free radical reactions . In these reactions, the bromomethyl group can be converted into a free radical, which can then react with other molecules in the cell . This can lead to changes in the structure and function of these molecules, affecting cellular processes .

Biochemical Pathways

Bromomethyl compounds can affect various biochemical pathways, depending on their specific targets . For example, if the compound targets DNA, it can affect DNA replication and transcription processes . If it targets proteins, it can affect the pathways in which these proteins are involved .

Pharmacokinetics

For example, it can increase the compound’s reactivity, which can affect its absorption and distribution . It can also affect the compound’s metabolism, as the bromomethyl group can be metabolized by various enzymes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. If the compound targets DNA, it can cause DNA damage, which can lead to cell death or changes in gene expression . If it targets proteins, it can alter their structure and function, affecting the cellular processes in which they are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability . The presence of other molecules can also affect the compound’s action, as they can interact with the compound or its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:

2-Methylpyrimidine+NBSAIBN, CCl4This compound\text{2-Methylpyrimidine} + \text{NBS} \xrightarrow{\text{AIBN, CCl4}} \text{this compound} 2-Methylpyrimidine+NBSAIBN, CCl4​this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2-methylpyrimidine.

    Oxidation: The major product is 5-(carboxymethyl)-2-methylpyrimidine.

    Reduction: The major product is 2,5-dimethylpyrimidine.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Derivatives of this compound are investigated for their potential antiviral, antibacterial, and anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methylpyrimidine
  • 5-(Iodomethyl)-2-methylpyrimidine
  • 2,5-Dimethylpyrimidine

Comparison

5-(Bromomethyl)-2-methylpyrimidine is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This reactivity makes it a versatile intermediate for various chemical transformations. Compared to 2,5-dimethylpyrimidine, the bromomethyl derivative offers additional sites for functionalization, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJOWSXQZGAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856188
Record name 5-(Bromomethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802559-38-2
Record name 5-(Bromomethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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